4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an amino group at the 4th position and a trifluoromethylphenoxy group at the 2nd position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine typically involves the nucleophilic substitution reaction of 2-chloro-4-amino-pyrimidine with 2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the phenoxy group.
2-(Trifluoromethyl)phenoxyacetic acid: Contains the trifluoromethylphenoxy group but has a different core structure.
N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide: Another compound with a trifluoromethylphenoxy group but different functional groups and core structure.
Uniqueness
4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of the pyrimidine core with the trifluoromethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F3N3O |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-3-1-2-4-8(7)18-10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17) |
InChI Key |
KOCJVNWNEDJBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.